molecular formula C17H17N3O6S2 B3198328 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide CAS No. 1011624-96-6

2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide

Cat. No.: B3198328
CAS No.: 1011624-96-6
M. Wt: 423.5 g/mol
InChI Key: ADBJRXDMKHPKBS-UHFFFAOYSA-N
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Description

2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzamide group and a sulfonamido group attached to a phenyl ring, which is further substituted with a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with a sulfonyl chloride in the presence of a base.

    Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the intermediate with a benzoyl chloride derivative.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable sulfonamide derivative under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or other parts of the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

2-[[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-11-6-7-12(20-16(21)8-9-27(20,23)24)10-15(11)28(25,26)19-14-5-3-2-4-13(14)17(18)22/h2-7,10,19H,8-9H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBJRXDMKHPKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide
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2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide
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2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide
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2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide
Reactant of Route 5
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2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide
Reactant of Route 6
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2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide

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